
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity.
One of the limitations of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Another potential future direction is the exploration of the antiviral activity of this compound. Preliminary studies have shown promising results, and further research is needed to fully evaluate its potential as an antiviral agent.
Finally, there is potential for the development of novel derivatives of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one with improved solubility and activity. These derivatives could be used to further explore the biochemical and physiological effects of this compound and to develop more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antiviral activities. These properties make it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-17-8-4-5-9-19(17)22-14-18(20)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14H,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXJRMQEFWECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

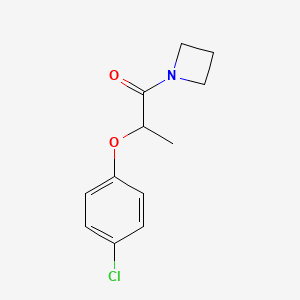
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
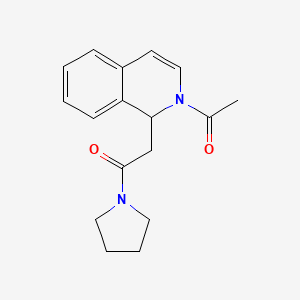
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)

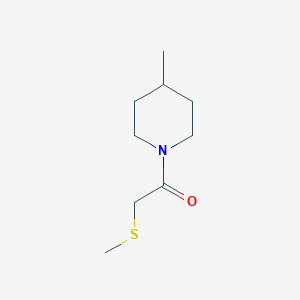
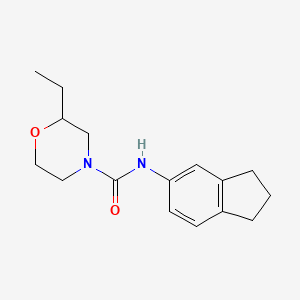
![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
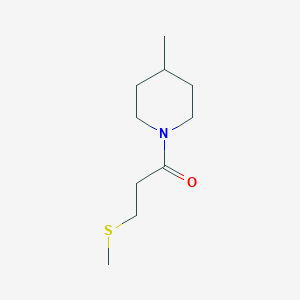
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
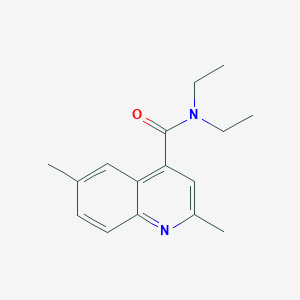
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)